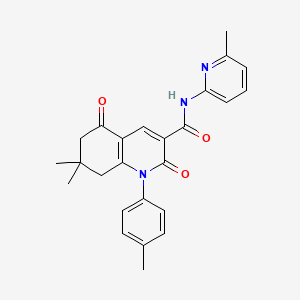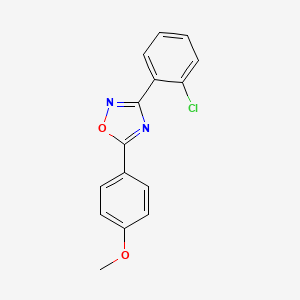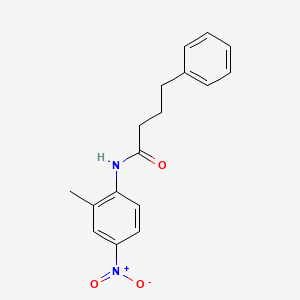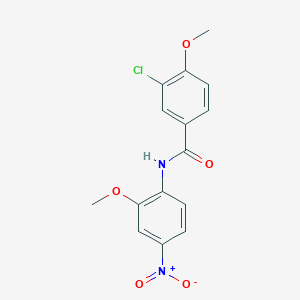![molecular formula C20H16Cl2N2O3 B3979040 2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3979040.png)
2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone
描述
2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone, also known as DCQ, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DCQ belongs to the class of naphthoquinone derivatives and is structurally similar to vitamin K.
作用机制
The exact mechanism of action of 2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone is not fully understood. However, it has been suggested that this compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species, which are known to cause cell damage. This compound has also been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress. In addition, this compound has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. This compound is also stable under normal laboratory conditions, making it easy to store and transport. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, this compound has not been extensively studied for its toxicity, so caution should be taken when handling the compound.
未来方向
There are several future directions for 2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone research. One direction is to further investigate its potential use in cancer treatment. This compound has shown promise as a sensitizer for radiation therapy, so more studies should be conducted to determine its effectiveness in combination with other cancer treatments. Another direction is to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and sickle cell anemia. Finally, more studies should be conducted to determine the toxicity of this compound and its potential side effects.
科学研究应用
2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and sickle cell anemia.
属性
IUPAC Name |
2-(3,4-dichloroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c21-15-6-5-12(11-16(15)22)23-17-18(24-7-9-27-10-8-24)20(26)14-4-2-1-3-13(14)19(17)25/h1-6,11,23H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPOHKRTXQNXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N'-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3978969.png)

![ethyl 4-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3978981.png)
![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]nicotinic acid](/img/structure/B3978982.png)

![N~1~-(sec-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3979003.png)
![6-methoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B3979010.png)



![8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3979028.png)

![N-(4-ethoxyphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3979047.png)
